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Compound of Interest

Compound Name: CBP/p300-IN-1

Cat. No.: B12376315

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two inhibitors targeting the CBP/p300
transcriptional coactivators, CBP/p300-IN-1 and A-485, with a focus on their activity in prostate
cancer cells. While both compounds target the oncogenic activity of CBP/p300, they do so
through distinct mechanisms, leading to different downstream effects and potential therapeutic
applications.

Executive Summary

CBPI/p300-IN-1 and A-485 are potent inhibitors of the paralogous histone acetyltransferases
(HATs) CREB-binding protein (CBP) and p300, which are critical coactivators for androgen
receptor (AR) signaling in prostate cancer. The fundamental difference between these two
molecules lies in their mechanism of action. CBP/p300-IN-1 is a bromodomain inhibitor,
preventing the "reading” of acetylated histones, while A-485 is a catalytic HAT inhibitor,
blocking the "writing" of these histone marks. This distinction has significant implications for
their biological effects and potential therapeutic strategies in prostate cancer.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for CBP/p300-IN-1 and A-485. It
is important to note that publicly available data for CBP/p300-IN-1 in prostate cancer is limited.

Table 1: In Vitro Inhibitory Activity
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Parameter

CBPIp300-IN-1 (Compound
172)

A-485

Target Domain

Bromodomain (BRD)

Histone Acetyltransferase
(HAT) Domain

IC50 (p300)

2.1 nM (BRD)[1]

9.8 nM (HAT)[1]

IC50 (CBP)

2.3 nM (BRD)[1]

2.6 nM (HAT)[1]

Table 2: Effects on Prostate Cancer Cell Lines

Parameter

CBP/p300-IN-1 (Compound
172)

A-485

Affected Cell Lines

CWR22RV1[1]

Androgen Receptor-positive
cell lines (e.g., LNCaP, VCaP,
22Rv1)[1]

Reported Effect

Inhibition of proliferation[1]

Suppression of proliferation,
reduction of AR transcriptional

activity[1]

Quantitative Data

Specific EC50/IC50 for
proliferation not publicly

available.

Potently suppresses growth of
AR-positive prostate cancer

cell lines[1].

Mechanism of Action

The differing mechanisms of CBP/p300-IN-1 and A-485 are crucial for understanding their

potential applications.

o A-485: A Catalytic HAT Inhibitor A-485 directly inhibits the enzymatic activity of the HAT
domain of p300 and CBP by competing with the acetyl-coenzyme A (acetyl-CoA) binding

site[1]. This prevents the transfer of acetyl groups to histone tails (specifically H3K18 and

H3K27) and other protein substrates[1]. The consequence is a global reduction in histone

acetylation at gene enhancers and promoters, leading to a condensed chromatin state and

transcriptional repression of oncogenes like those driven by the androgen receptor.
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e CBPI/p300-IN-1: A Bromodomain Inhibitor CBP/p300-IN-1 targets the bromodomain, a
protein module that recognizes and binds to acetylated lysine residues on histones and other
proteins. By occupying the bromodomain, CBP/p300-IN-1 prevents p300/CBP from
localizing to acetylated chromatin regions. This disrupts the assembly of transcriptional
machinery at gene enhancers, thereby inhibiting the expression of target genes, including
those regulated by AR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action
and a general workflow for evaluating these inhibitors.

Mechanism of Action: A-485 vs. CBP/p300-IN-1
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Caption: A-485 inhibits the catalytic HAT domain, while CBP/p300-IN-1 targets the
bromodomain.
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Experimental Workflow for Inhibitor Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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